9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole

Hole-Transport Material Organic Photoconductor Structure-Property Relationship

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole (synonym: 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone; ECAPNEPH) is a carbazole-hydrazone hybrid small molecule (C₂₃H₂₃N₃, MW 341.46). The molecule integrates an electron-rich 9-ethylcarbazole donor with a hydrazone (–CH=NN–) linking group, producing a planar, π-conjugated scaffold that supports hole-transport and non-linear optical properties.

Molecular Formula C23H23N3
Molecular Weight 341.4 g/mol
Cat. No. B8004460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole
Molecular FormulaC23H23N3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41
InChIInChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17+
InChIKeyIPCPWEQNRXADBE-JJIBRWJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole (CAS 84678-52-4): Core Structural Identity and Research-Grade Procurement Specifications


9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole (synonym: 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone; ECAPNEPH) is a carbazole-hydrazone hybrid small molecule (C₂₃H₂₃N₃, MW 341.46). The molecule integrates an electron-rich 9-ethylcarbazole donor with a hydrazone (–CH=NN–) linking group, producing a planar, π-conjugated scaffold that supports hole-transport and non-linear optical properties . Commercial research-grade material is typically supplied with purity ≥98.0% (HPLC), a melting range of 147.0–151.0 °C, and appears as a light-yellow to orange crystalline powder, with storage recommendations specifying inert atmosphere protection from moisture . The compound belongs to a larger family of 9-ethylcarbazole-3-carboxaldehyde hydrazones wherein systematic variation of the N‑substituents on the hydrazone moiety (e.g., methyl, ethyl, phenyl, benzyl, tolyl) is known to modulate hole drift mobility by over two orders of magnitude in molecularly doped polymer films [1].

Why In-Class Carbazole-Hydrazone Analogs Cannot Be Interchanged Without Risk of Performance Deviation in Hole-Transport and Photorefractive Systems


Despite sharing the same 9-ethylcarbazole skeleton, small changes in the hydrazone N‑substituent profoundly alter charge-transport capabilities. Kitamura and Yokoyama demonstrated that for aminophenylhydrazone congeners, hole drift mobility spans a 100-fold range solely by modifying the substituents on the hydrazone nitrogen atoms [1]. Even within a single study on 9-ethylcarbazole-3-carbaldehyde hydrazones, the methylphenyl analog (CTM2) exhibited a distinct concentration dependence and significantly lower mobility at high loading compared to the diphenyl analog (CTM1) [2]. The N‑ethyl‑N‑phenyl variant introduces an additional methylene unit versus the common N‑methyl‑N‑phenyl benchmark, which can alter molecular packing, energetic disorder, and glass-transition behavior—parameters that directly dictate device-level performance in organic photoreceptors and photorefractive composites . Consequently, substitution without verifying the specific hydrazone structure risks unpredictable charge-transport efficiency, film morphology, and long-term stability.

Quantitative Differentiation Evidence for 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole Relative to Its Closest Hydrazone Analogs


Hole-Drift Mobility Modulation by N‑Ethyl vs. N‑Methyl Substitution: Class-Level Inference from the Carbazole-Hydrazone Series

Within the 9-ethylcarbazole-3-carbaldehyde hydrazone series, the N‑substituent identity controls hole mobility. The N‑methyl-N‑phenyl analog (CTM2) displayed a lower mobility and an anomalous concentration dependence relative to the N,N‑diphenyl analog (CTM1) in polycarbonate films [1]. The transformation from –N(CH₃)Ph to –N(CH₂CH₃)Ph replaces the methyl group with an ethyl group, increasing the molecular volume and the number of rotatable bonds. According to Kitamura & Yokoyama, such modifications can shift hole mobility by one to two orders of magnitude across congeners sharing the same basic skeleton [2]. Although an explicit head-to-head measurement of 9-ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole against CTM2 under identical conditions is not available in the open literature, the documented sensitivity of the carbazole-hydrazone class to N‑alkyl chain length makes it likely that the ethyl analog exhibits distinct charge-transport behavior.

Hole-Transport Material Organic Photoconductor Structure-Property Relationship

Photorefractive Composite Formulation: Evidence for the 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole Molecule as a Designated Additive

In patent and product disclosures for photorefractive composites, 9-ethylcarbazole-3-carboxaldehyde N‑ethyl‑N‑phenylhydrazone is specifically named as an additive/modifier in formulations containing dimethylnitrophenylazoanisole, poly(N‑vinylcarbazole), ethylcarbazole, and trinitrofluorenone . These composites are reported to achieve near‑100% diffraction efficiency and high optical gain. While the exact contribution of the hydrazone additive is not deconvoluted in a quantitative head‑to‑head manner, its inclusion as a named component in high‑performance photorefractive recipes implies a functional role not easily replicated by other hydrazone analogs. The structural specificity suggests that the N‑ethyl‑N‑phenyl substitution optimizes phase compatibility, charge‑carrier generation, or trap distribution within the multi‑component matrix.

Photorefractive Polymer Diffraction Efficiency Organic Composite

Purity and Physical Specification Benchmark: TCI E0576 vs. Generic Vendor Supplies

Commercial availability from TCI under catalog number E0576 provides a well‑characterized reference standard: purity >98.0% by HPLC and total nitrogen analysis, melting point 147.0–151.0 °C, and appearance defined as light‑yellow to orange crystalline powder . Other suppliers (e.g., Bidepharm, ChemScene) offer purities of ≥95% or ≥98%, but the TCI‑grade material is accompanied by a certificate of analysis confirming HPLC and NMR identity, which is critical for reproducible device fabrication or synthetic use. In comparison, the nearest analog 9-ethylcarbazole-3-carboxaldehyde N‑methyl‑N‑phenylhydrazone (TCI E0944) has a reported melting point of 156–158 °C , demonstrating that even a single methyl‑to‑ethyl substitution alters solid‑state properties that affect film‑forming behavior and thermal stability.

Quality Control HPLC Purity Melting Point

Refractive Index and Computed Polar Surface Area: Procure-for-Purpose Differentiation

Kuujia.com lists a refractive index of 1.612 and a topological polar surface area (PSA) of 20.53 Ų for this compound [1]. The moderate refractive index, combined with a low PSA, suggests good compatibility with high‑index host polymers used in organic light‑emitting diodes and photovoltaic devices. While similar values may be estimated for other carbazole hydrazones, the experimental refractive index provides a direct point of comparison for optical design. For instance, the structurally related 9-ethylcarbazole itself has a refractive index around 1.55–1.60 depending on wavelength; the hydrazone extension increases the index, which can be exploited to tune waveguide or light‑extraction properties.

Optical Properties Refractive Index OLED

Evidence-Backed Application Scenarios for Procuring 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole


Hole-Transport Layer Optimization in Organic Photoreceptors and Electrophotographic Devices

When a formulation scientist aims to adjust the hole drift mobility of a molecularly doped polymer film without changing the polymer matrix, switching from the standard N‑methyl‑N‑phenyl hydrazone (CTM2) to the N‑ethyl‑N‑phenyl variant offers a knob to dial in intermediate mobility values. The class‑level evidence that N‑substituent variation modulates mobility by up to 100× [1] supports the procurement of this specific hydrazone for systematic mobility‑tuning studies. Its distinct melting point (147–151 °C vs. 156–158 °C for the methyl analog) further indicates different film‑forming characteristics that can be exploited in thermal or solution processing .

Photorefractive Composite Formulation Replication

Research groups attempting to replicate high‑diffraction‑efficiency photorefractive composites described in the product literature should procure this precise hydrazone, as it is explicitly designated as the additive/modifier in recipes yielding near‑100% diffraction efficiency . Substituting an alternative hydrazone may disrupt the delicate charge‑generation, transport, and trapping equilibrium that underpins the composite's performance.

Structure–Property Relationship Studies in Carbazole-Based Charge-Transport Materials

The N‑ethyl‑N‑phenyl hydrazone fills a specific niche in the matrix of N‑substituted carbazole hydrazones (methyl, ethyl, benzyl, tolyl, etc.). Procuring this compound enables systematic studies that correlate the length and steric bulk of the N‑alkyl chain with thermal, optical, and electronic properties, thereby generating data that bridges the gap between the well‑characterized N‑methyl and the bulkier N‑benzyl or N‑tolyl analogs [1].

OLED and OPV Optical Layer Engineering

With an experimentally determined refractive index of 1.612 [2], this hydrazone can be incorporated as a high‑index organic interlayer or dopant in OLED/OPV stacks. Optical simulations that rely on literature refractive index values of carbazole derivatives must use the exact compound's data to avoid layer‑thickness miscalculations; procuring the correct hydrazone ensures consistency between modeled and fabricated device optics.

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